Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H10F3NO4 and a molecular weight of 301.22 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the use of dihydrofuran and hydrazone under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activity and thereby reducing pain sensation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-hydroxy-6-fluoroquinoline-3-carboxylate: Another similar compound with a fluorine atom instead of the trifluoromethoxy group.
These comparisons highlight the unique properties of this compound, particularly its trifluoromethoxy group, which imparts distinct chemical and biological properties.
Biological Activity
Overview
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative characterized by its unique trifluoromethoxy group, which enhances its biological activity and chemical reactivity. With the molecular formula C13H10F3NO3, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting topoisomerases, enzymes critical for DNA replication and cell division, leading to antiproliferative effects in cancer cells.
- Cytotoxicity : It exhibits moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma), indicating its potential as an anticancer agent.
Anticancer Properties
Studies have demonstrated that this compound possesses moderate cytotoxicity against specific cancer cell lines. The following table summarizes the observed IC50 values against various cell lines:
Cell Line | IC50 (μM) | Activity Level |
---|---|---|
MCF-7 | 15 | Moderate |
HePG2 | 20 | Moderate |
HCT-116 | 50 | Weak |
This data suggests that while the compound is not the most potent anticancer agent, it may serve as a valuable lead compound for further modifications to enhance efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups like trifluoromethoxy enhanced cytotoxicity compared to their non-fluorinated analogs .
- Antimicrobial Testing : Research conducted on related quinoline derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was part of this evaluation, showing promising results that warrant further investigation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxyl and carboxylic acid groups | Lacks trifluoromethoxy group |
Ethyl 6-trifluoromethylquinoline-3-carboxylate | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties |
Ethyl 7-hydroxyquinoline-8-carboxylate | Hydroxyl at position 7 | Different biological activity profile |
The presence of the trifluoromethoxy group in this compound distinguishes it from these compounds, potentially enhancing its lipophilicity and biological activity.
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAKCZOPSFMNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352326 | |
Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-85-7 | |
Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-85-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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